![molecular formula C13H15ClN2OS B2824358 N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)butanamide CAS No. 865544-21-4](/img/structure/B2824358.png)
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)butanamide
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Description
“N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)butanamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . Some of these compounds have significant anti-inflammatory and analgesic activities .
Scientific Research Applications
Catalyst in Chemical Reactions
The compound has been used as a catalyst in chemical reactions. For instance, it has been used in the Ni-Catalyzed Formal Cross-Electrophile Coupling of Alcohols with Aryl Halides . This process involves the in situ halogenation/reductive coupling of alcohols with aryl halides to forge Csp2–Csp3 bonds .
Pesticidal Agents
Some derivatives of the compound have shown promising results as pesticidal agents. They have exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .
Synthesis of 4H-pyran Derivatives
The compound has been used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .
Synthesis of 9-aryl-1,8-dioxo-octahydroxanthene Derivatives
The compound has been used as a catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives by the condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with various arylaldehydes .
Anti-inflammatory Drugs
The compound has been used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). These drugs have analgesic, anti-pyretic, and anti-inflammatory effects .
Synthesis of Indole Derivatives
The compound has been used in the synthesis of indole derivatives. Indole derivatives have diverse biological activities and are used in the treatment of various diseases .
properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-3-5-12(17)15-13-16(4-2)10-7-6-9(14)8-11(10)18-13/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIZOYNWKJXNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)butanamide |
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